N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide
Description
N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H9ClFNO and a molecular weight of 213.64 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 4-chloro-2-fluorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H11ClFNO |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H11ClFNO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
InChI Key |
VARGSAVSMZSWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide include:
- N-(3-chloro-2-fluorophenyl)cyclobutanecarboxamide
- N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide
- N-(4-chloro-2-methoxyphenyl)cyclobutanecarboxamide
Uniqueness
This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
